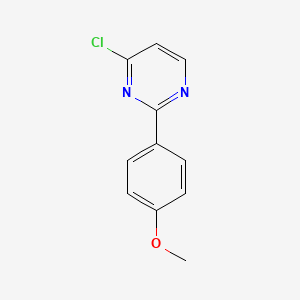

4-Chloro-2-(4-methoxyphenyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

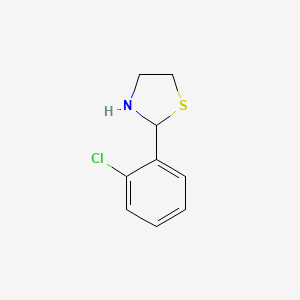

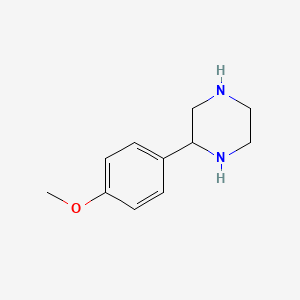

4-Chloro-2-(4-methoxyphenyl)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of 2-Chloro-4-(4-methoxyphenyl)pyrimidine can be achieved from 2,4-Dichloropyrimidine and 4-Methoxyphenylboronic acid . Additionally, research developments in the syntheses of pyrimidines have been reported, which include numerous methods for the synthesis of pyrimidines .Molecular Structure Analysis

The molecular formula of 2-Chloro-4-(4-methoxyphenyl)pyrimidine is C11H9ClN2O, and its molecular weight is 220.7 .Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, 2,4-Dichloropyrimidine, a related compound, is known to undergo effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines .Scientific Research Applications

Proteomics Research

4-Chloro-2-(4-methoxyphenyl)pyrimidine is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the investigation of protein interactions, modifications, and expression levels in different biological contexts.

Neuroprotection and Anti-neuroinflammatory Agents

A study has shown that triazole-pyrimidine hybrids, which could potentially include 4-Chloro-2-(4-methoxyphenyl)pyrimidine, have promising neuroprotective and anti-inflammatory properties . These compounds could be used in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Synthesis of Novel Compounds

4-Chloro-2-(4-methoxyphenyl)pyrimidine can be used in the synthesis of novel compounds . For example, it has been used in the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes .

Fluorescent Dye and Biosensor for Protein Assay

4-Chloro-2-(4-methoxyphenyl)pyrimidine has been used in the synthesis of a fluorescent dye, which could be used as a biosensor for protein assays . This could be particularly useful in biomedical research and diagnostics.

Spectroscopic Properties

4-Chloro-2-(4-methoxyphenyl)pyrimidine could potentially be used in the study of spectroscopic properties . For example, it could be used in the investigation of absorption and fluorescence emission in different organic solvents .

Antiviral, Anticancer, Antioxidant, and Antimicrobial Activity

Pyrimidine and its derivatives, which could potentially include 4-Chloro-2-(4-methoxyphenyl)pyrimidine, have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This makes it a potential candidate for the development of new therapeutic agents.

Mechanism of Action

- Specifically, it interacts with proteins involved in the endoplasmic reticulum (ER) stress response and the NF-kB inflammatory pathway .

- Anti-Neuroinflammatory Activity : The compound inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

Safety and Hazards

Future Directions

Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests potential future directions in the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name |

4-chloro-2-(4-methoxyphenyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)11-13-7-6-10(12)14-11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIESIOWFOXFWRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=CC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394433 |

Source

|

| Record name | 4-chloro-2-(4-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(4-methoxyphenyl)pyrimidine | |

CAS RN |

68535-54-6 |

Source

|

| Record name | 4-chloro-2-(4-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)

![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)